molecular formula C9H12N2O2 B14448674 5,7-Dicyanoheptanoic acid CAS No. 77069-86-4

5,7-Dicyanoheptanoic acid

Cat. No.: B14448674
CAS No.: 77069-86-4
M. Wt: 180.20 g/mol
InChI Key: UPHBZAHXZPCXJI-UHFFFAOYSA-N
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Description

5,7-Dicyanoheptanoic acid (C₉H₁₀N₂O₂) is a nitrile-containing carboxylic acid characterized by two cyano (-CN) groups at positions 5 and 7 of a seven-carbon aliphatic chain terminating in a carboxylic acid (-COOH) group. This compound is primarily recognized as a microbial degradation product of nitrile-based substrates, such as triacrylonitrile (TAN), by fungal species like Fusarium merismoides and Fusarium solani . Its formation occurs via enzymatic hydrolysis, where fungal nitrilases or nitrile hydratases cleave nitrile bonds, yielding intermediates like 5,7-dicyanoheptanoic acid.

Properties

CAS No.

77069-86-4

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5,7-dicyanoheptanoic acid

InChI

InChI=1S/C9H12N2O2/c10-6-2-4-8(7-11)3-1-5-9(12)13/h8H,1-5H2,(H,12,13)

InChI Key

UPHBZAHXZPCXJI-UHFFFAOYSA-N

Canonical SMILES

C(CC(CCC#N)C#N)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dicyanoheptanoic acid typically involves the introduction of cyano groups to a heptanoic acid derivative. One common method is the reaction of heptanoic acid with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with a base such as sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of 5,7-Dicyanoheptanoic acid may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dicyanoheptanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The cyano groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted heptanoic acid derivatives.

Scientific Research Applications

Chemistry: 5,7-Dicyanoheptanoic acid is used as a building block in organic synthesis. Its cyano groups can be transformed into various functional groups, making it a versatile intermediate for the synthesis of complex molecules.

Biology: In biological research, 5,7-Dicyanoheptanoic acid can be used to study enzyme-catalyzed reactions involving cyano groups. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, 5,7-Dicyanoheptanoic acid can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,7-Dicyanoheptanoic acid depends on its chemical reactivity and the specific context in which it is used. For example, in biological systems, the compound may interact with enzymes that catalyze reactions involving cyano groups. The cyano groups can act as electrophiles, participating in nucleophilic addition or substitution reactions. The molecular targets and pathways involved would vary depending on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 4,7-Dicyanoheptanoic Acid

The positional isomer 4,7-dicyanoheptanoic acid shares the same molecular formula (C₉H₁₀N₂O₂) but differs in the placement of the cyano groups (positions 4 and 7). Studies on fungal degradation pathways reveal stark differences in isomer production:

  • Fusarium merismoides TG-1 generates 62% 5,7-dicyanoheptanoic acid and 38% 4,7-dicyanoheptanoic acid from TAN .
  • Fusarium solani TG-2 predominantly produces the 4,7-isomer (89% ) under similar conditions .

This disparity suggests enzyme specificity in nitrile group hydrolysis, where F. merismoides favors terminal nitrile conversion, while F. solani targets internal nitriles.

Parent Nitriles and Degradation Precursors

5,7-Dicyanoheptanoic acid is derived from nitriles such as triacrylonitrile (TAN), adiponitrile, and glutaronitrile. A comparison of substrate utilization and degradation efficiency is outlined below:

Compound Structure Fungal Utilization (Fusarium spp.) Degradation Products
Triacrylonitrile (TAN) CH₂=CH-CN Nitrogen source for TG-1 and TG-2 5,7- and 4,7-dicyanoheptanoic acids
Adiponitrile NC-(CH₂)₄-CN Utilized by TG-1 Not reported in study
Glutaronitrile NC-(CH₂)₃-CN Utilized by TG-1 Not reported in study
2,4-Dicyano-1-butene CH₂=CH-CH(CN)-CH₂CN Utilized by TG-1 Not reported in study

Key findings:

  • TAN degradation uniquely yields dicyanoheptanoic acids, while other nitriles (e.g., adiponitrile) may follow divergent pathways.
  • The carboxylic acid group in 5,7-dicyanoheptanoic acid enhances polarity compared to non-carboxylated nitriles, influencing solubility and environmental persistence .

Functional Group Analogues

  • Adipic Acid (HOOC-(CH₂)₄-COOH): Unlike 5,7-dicyanoheptanoic acid, adipic acid lacks nitrile groups but shares carboxyl functionality. This difference renders adipic acid less reactive toward enzymatic nitrile hydrolysis.

Research Implications and Data Gaps

  • Biodegradation Efficiency: The preferential formation of 5,7-dicyanoheptanoic acid by F.
  • Synthetic Applications : The compound’s dual functional groups could serve as intermediates for polyamide or polyester synthesis, though this remains unexplored in current literature.

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